2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that combines a bromophenyl group, a furan ring, and a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multiple steps:
Formation of 4-bromophenylacetic acid: This can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution.
Synthesis of furan-2-ylcarbonyl chloride: This involves the reaction of furan-2-carboxylic acid with thionyl chloride.
Coupling Reaction: The final step involves coupling 4-bromophenylacetic acid with furan-2-ylcarbonyl chloride and phenylalanine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, it can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and protein binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate involves its interaction with biological targets such as enzymes and receptors. The furan ring and bromophenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and phenylalanine moieties can form hydrogen bonds with amino acid residues. This multi-faceted interaction can lead to inhibition or activation of specific biological pathways, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: Shares the bromophenyl group but lacks the furan and phenylalanine components.
Furan-2-carboxylic acid: Contains the furan ring but lacks the bromophenyl and phenylalanine components.
Phenylalanine derivatives: Share the phenylalanine component but lack the bromophenyl and furan groups.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is unique due to its combination of a bromophenyl group, a furan ring, and a phenylalanine derivative. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C22H18BrNO5 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C22H18BrNO5/c23-17-10-8-16(9-11-17)19(25)14-29-22(27)18(13-15-5-2-1-3-6-15)24-21(26)20-7-4-12-28-20/h1-12,18H,13-14H2,(H,24,26) |
InChI Key |
ADECZQJFWJEXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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